5-[3-(2-phenylpropan-2-ylcarbamoyl)pyrrolo[2,3-b]pyridin-1-yl]pentanoic acid
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Overview
Description
5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is a metabolite of 5-fluoro CUMYL-P7AICA, which is structurally categorized as a synthetic cannabinoid . This compound is primarily used in research and forensic applications .
Preparation Methods
The preparation of 5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite involves synthetic routes that typically include the reaction of 5-fluoro CUMYL-P7AICA with various reagents under controlled conditions. The exact synthetic routes and industrial production methods are not explicitly detailed in the available literature .
Chemical Reactions Analysis
5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include solvents like DMF, DMSO, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite is used extensively in scientific research, particularly in forensic chemistry and toxicology . It serves as an analytical reference standard for mass spectrometry and other analytical techniques . This compound is also used to study the metabolism of synthetic cannabinoids in biological systems .
Mechanism of Action
The mechanism of action of 5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The molecular targets and pathways involved are similar to those of other synthetic cannabinoids, which typically bind to CB1 and CB2 receptors .
Comparison with Similar Compounds
5-fluoro CUMYL-P7AICA N-pentanoic acid metabolite is similar to other synthetic cannabinoid metabolites such as 5-fluoro CUMYL-PINACA N-pentanoic acid metabolite . it is unique in its specific structure and the particular metabolic pathways it undergoes . Other similar compounds include 5-fluoro CUMYL-P7AICA and 5-fluoro CUMYL-PINACA .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-[3-(2-phenylpropan-2-ylcarbamoyl)pyrrolo[2,3-b]pyridin-1-yl]pentanoic acid |
InChI |
InChI=1S/C22H25N3O3/c1-22(2,16-9-4-3-5-10-16)24-21(28)18-15-25(14-7-6-12-19(26)27)20-17(18)11-8-13-23-20/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,24,28)(H,26,27) |
InChI Key |
ZXXDLKCWUKXXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCC(=O)O |
Origin of Product |
United States |
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